methyl 6-ethoxy-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate
CAS No.: 1226437-12-2
Cat. No.: VC11978665
Molecular Formula: C21H22N2O4
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226437-12-2 |
|---|---|
| Molecular Formula | C21H22N2O4 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | methyl 6-ethoxy-4-(2-methoxy-5-methylanilino)quinoline-2-carboxylate |
| Standard InChI | InChI=1S/C21H22N2O4/c1-5-27-14-7-8-16-15(11-14)17(12-19(22-16)21(24)26-4)23-18-10-13(2)6-9-20(18)25-3/h6-12H,5H2,1-4H3,(H,22,23) |
| Standard InChI Key | YSCUGJWJBGPQKC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N=C(C=C2NC3=C(C=CC(=C3)C)OC)C(=O)OC |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(C=C2NC3=C(C=CC(=C3)C)OC)C(=O)OC |
Introduction
Chemical Structure and Properties
Molecular Characteristics
-
IUPAC Name: Methyl 6-ethoxy-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate
-
Molecular Formula: CHNO
-
Molecular Weight: 409.44 g/mol
-
Key Substituents:
-
Ethoxy group at position 6
-
Carboxylate methyl ester at position 2
-
2-Methoxy-5-methylphenylamino group at position 4
-
Synthesis and Structural Optimization
Key Reaction Conditions
Biological Activity and Applications
P-Glycoprotein Inhibition
6-Methoxy-2-arylquinolines demonstrate P-gp inhibition, reversing multidrug resistance in cancer cells . Methyl 6-ethoxy-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate may share this activity due to its hydrophobic substituents .
Antisecretory and Anti-Ulcer Effects
4-Amino-3-quinolinecarboxylates exhibit gastric acid secretion inhibition. The methyl and methoxy groups in this compound could enhance binding to H/K-ATPase .
Structure-Activity Relationship (SAR)
-
Position 6 (Ethoxy): Increases lipophilicity and bioavailability .
-
Position 4 (Amino Substituent): The 2-methoxy-5-methylphenyl group enhances receptor binding via π-π interactions .
-
Position 2 (Carboxylate Ester): Improves metabolic stability compared to free acids .
Pharmacokinetic and Toxicity Profiles
-
ADME Properties:
-
Toxicity: No empirical data available; similar compounds show moderate hepatotoxicity at high doses .
Comparative Analysis with Analogues
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume